Methyl 3-chloro-5-iodo-4-methoxybenzoate
Description
Methyl 3-chloro-5-iodo-4-methoxybenzoate is a substituted benzoate ester featuring three distinct substituents on the aromatic ring: a chlorine atom at position 3, an iodine atom at position 5, and a methoxy group at position 2. The methyl ester group at the carboxylate position enhances its stability and modulates its physicochemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics are pivotal for bioactivity .
Properties
Molecular Formula |
C9H8ClIO3 |
|---|---|
Molecular Weight |
326.51 g/mol |
IUPAC Name |
methyl 3-chloro-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
SHHLWRDTDVUNTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substitution pattern on the aromatic ring critically influences reactivity, solubility, and applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (positions) | Molecular Formula | Molecular Weight | CAS Number | Key Applications |
|---|---|---|---|---|---|
| Methyl 3-chloro-5-iodo-4-methoxybenzoate | 3-Cl, 5-I, 4-OCH3 | C₉H₇ClIO₄ | 342.51 | Not reported | Pharmaceutical intermediate |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | 3-Br, 4-Cl, 5-F | C₈H₅BrClFO₂ | 267.48 | 1160574-62-8 | Drug precursor |
| Methyl 4-(3-chloropropoxy)benzoate | 4-O(CH₂)₃Cl | C₁₁H₁₃ClO₃ | 228.67 | Not reported | Dronedarone synthesis |
Key Observations:
Halogen Influence: Iodine (target compound) introduces a heavy atom effect, increasing molecular weight (342.51 vs. Iodine’s lower electronegativity compared to Br or F reduces electron-withdrawing effects, which may impact electrophilic substitution reactivity . Methoxy Group: The electron-donating methoxy group at position 4 in the target compound contrasts with the electron-withdrawing Cl and F substituents in analogs, influencing ring activation for further functionalization .
Crystallography and Solid-State Interactions :
- Methyl 4-(3-chloropropoxy)benzoate exhibits intermolecular C-H⋯O hydrogen bonds, forming zig-zag chains in its crystal lattice . The target compound’s iodine substituent may promote distinct packing motifs due to larger van der Waals radii.
Synthetic Considerations: Introducing iodine requires specialized methods (e.g., Sandmeyer reaction or direct iodination), whereas bromo/chloro groups are typically installed via electrophilic aromatic substitution. Methoxy groups are often introduced via methylation of phenolic intermediates .
Spectroscopic and Analytical Profiles
Comparative spectroscopic data highlight substituent-driven differences:
Stability and Reactivity
- Thermal/Light Stability : Iodine-containing aromatics are more photosensitive than their Br/Cl counterparts, necessitating storage in dark conditions.
- Electrophilic Reactivity : The methoxy group in the target compound activates the ring at positions 2 and 6, whereas electron-withdrawing halogens in analogs deactivate the ring, directing substitutions to specific sites .
Pharmaceutical Relevance
- Methyl 3-bromo-4-chloro-5-fluorobenzoate is a precursor to bioactive molecules, leveraging halogen diversity for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

